molecular formula C16H15N3O3S2 B2521542 N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 923900-19-0

N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2521542
CAS RN: 923900-19-0
M. Wt: 361.43
InChI Key: OCCJTIWAABJILM-UHFFFAOYSA-N
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Description

The compound "N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide" is a novel molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with methoxyphenyl and pyrimidinyl components, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves linear synthesis methods, as seen in the first paper, where 2-chloro N-aryl substituted acetamide derivatives are synthesized . These methods typically involve multiple steps, starting with the preparation of core structures followed by the addition of various substituents through reactions such as condensation. The synthesis of N1-(2-Methoxy-4-pyrimidyl)sulfanilamide, as mentioned in the third paper, is achieved through alternative routes, including condensation with different sulfonyl chlorides or direct condensation with sulfanilamide . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds with methoxyaryl and pyrimidinyl moieties has been explored in the context of their biological activity. The second paper discusses the influence of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, which is crucial for modulating the antagonistic profile of adenosine A3 receptors . The presence of methoxy groups and their positioning on the aromatic ring can significantly affect the potency and selectivity of these compounds. This information is pertinent to understanding the molecular structure and potential interactions of "N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds include condensation reactions, which are commonly used to introduce various functional groups into the core structure . These reactions are essential for creating the desired molecular complexity and for introducing pharmacophoric elements that can enhance biological activity. The compound likely undergoes similar chemical reactions during its synthesis, which would be critical for achieving the desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These properties are influenced by the molecular structure, including the presence of methoxy groups and the pyrimidinyl scaffold. The compound "N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide" would also be expected to have distinct physical and chemical properties that could be characterized using similar analytical techniques. Understanding these properties is crucial for the development of the compound as a potential therapeutic agent.

Scientific Research Applications

Antitumor Activity

A study by Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. These compounds demonstrated potent anticancer activity against several human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The research highlights the potential of these compounds as chemotherapeutic agents, with some displaying activity comparable to the established anticancer drug doxorubicin (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Studies by Subasri et al. (2016, 2017) focused on the crystal structures of closely related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides. These analyses provide insight into the molecular conformations and intramolecular hydrogen bonding that could influence the reactivity and interaction of these compounds with biological targets. Such structural insights are essential for understanding the mode of action and for guiding the design of new derivatives with enhanced biological activities (Subasri et al., 2016); (Subasri et al., 2017).

Cytotoxic Activity and Chemical Synthesis

Al-Sanea et al. (2020) described the design, synthesis, and in vitro cytotoxic activity of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, indicating the potential of pyrimidine derivatives in cancer treatment. The study presents a methodology for attaching different aryloxy groups to the pyrimidine ring, showing some compounds' appreciable cancer cell growth inhibition. This research contributes to the broader field of pyrimidine derivatives, including compounds like N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, as potential anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-19-15(21)14-11(7-8-23-14)18-16(19)24-9-13(20)17-10-5-3-4-6-12(10)22-2/h3-8H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCJTIWAABJILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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